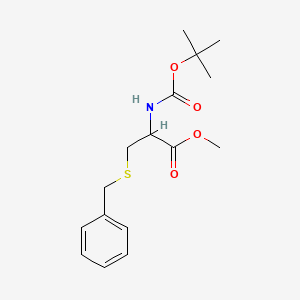

Cbz-Phe-Pro-BoroMpg-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

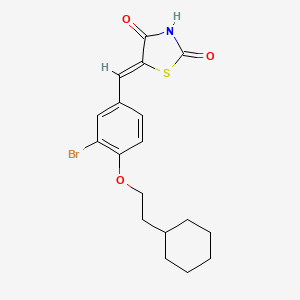

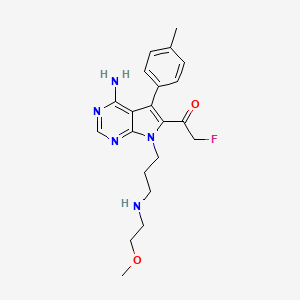

Cbz-Phe-Pro-BoroMpg-OH es un compuesto sintético basado en péptidos que incorpora una parte de ácido bórico. Este compuesto es notable por sus aplicaciones potenciales en química medicinal, particularmente como inhibidor de proteasas. La presencia del grupo ácido bórico le permite formar enlaces covalentes reversibles con los sitios activos de las proteasas, lo que lo convierte en una herramienta valiosa en el estudio e inhibición de estas enzimas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Cbz-Phe-Pro-BoroMpg-OH típicamente implica la protección de los grupos amino utilizando el grupo benciloxcarbonilo (Cbz), seguido de reacciones de acoplamiento de péptidos. La parte de ácido bórico se introduce mediante el uso de derivados de ácido bórico. Los reactivos comunes utilizados en estas reacciones incluyen carbodiimidas para el acoplamiento de péptidos y catalizadores de paladio para los pasos de desprotección .

Métodos de producción industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes, como la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Cbz-Phe-Pro-BoroMpg-OH experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo ácido bórico puede oxidarse para formar ésteres bóricos.

Reducción: Los enlaces peptídicos pueden reducirse en condiciones específicas.

Sustitución: El grupo ácido bórico puede participar en reacciones de sustitución con varios nucleófilos

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C).

Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen ésteres bóricos, péptidos reducidos y derivados de ácido bórico sustituidos.

Aplicaciones Científicas De Investigación

Cbz-Phe-Pro-BoroMpg-OH tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Employed in the study of protease activity and inhibition.

Medicina: Investigado como un posible agente terapéutico para enfermedades que involucran desregulación de proteasas, como el cáncer y las condiciones inflamatorias.

Industria: Utilizado en el desarrollo de herramientas de diagnóstico y ensayos para la actividad de proteasas

Mecanismo De Acción

El mecanismo de acción de Cbz-Phe-Pro-BoroMpg-OH implica la unión covalente reversible de la parte de ácido bórico al sitio activo de las proteasas. Esta interacción inhibe la actividad enzimática de la proteasa bloqueando el acceso del sustrato al sitio activo. Los objetivos moleculares incluyen varias proteasas de serina y cisteína, y las vías involucradas son las relacionadas con los procesos mediados por proteasas .

Comparación Con Compuestos Similares

Compuestos similares

Cbz-Phe-Pro-BoroVal-OH: Otro péptido que contiene ácido bórico con propiedades inhibitorias de proteasas similares.

Cbz-Phe-Pro-BoroLeu-OH: Difiriendo por el residuo de aminoácido, este compuesto también sirve como inhibidor de proteasas.

Cbz-Phe-Pro-BoroAla-OH: Un análogo más simple con un mecanismo de acción similar.

Singularidad

Cbz-Phe-Pro-BoroMpg-OH es único debido a su secuencia específica de aminoácidos y la presencia de la parte de ácido bórico, que proporciona un mecanismo de unión covalente reversible. Esto lo hace particularmente efectivo en la inhibición de una amplia gama de proteasas, ofreciendo posibles ventajas en aplicaciones terapéuticas y entornos de investigación.

Propiedades

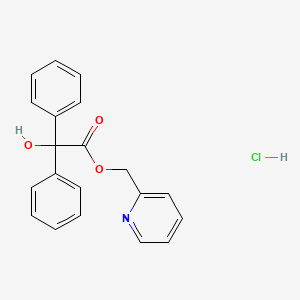

Fórmula molecular |

C27H36BN3O7 |

|---|---|

Peso molecular |

525.4 g/mol |

Nombre IUPAC |

[4-methoxy-1-[[1-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32) |

Clave InChI |

PAOGOXGDGABPSC-UHFFFAOYSA-N |

SMILES canónico |

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)